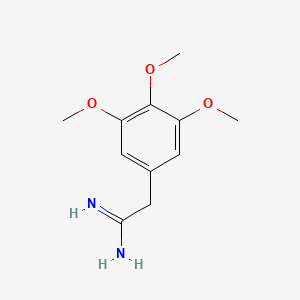

2-(3,4,5-Trimethoxyphenyl)acetimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H3,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYMQPXREDZMEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390788 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885954-17-6 | |

| Record name | 3,4,5-Trimethoxybenzeneethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885954-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4,5-trimethoxyphenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3,4,5 Trimethoxyphenyl Acetimidamide and Analogous Amidine Scaffolds

Established Synthetic Pathways for Amidines

The construction of the amidine functional group, characterized by the RC(=NR')NR''R''' structure, can be achieved through several reliable synthetic strategies. These methods offer flexibility in substrate scope and reaction conditions, allowing for the synthesis of a diverse range of amidine derivatives.

Three-component reactions (3CRs) are highly efficient for synthesizing complex molecules like amidines in a single step from simple starting materials, embodying the principles of atom economy and procedural simplicity. A notable example is the molecular iodine-catalyzed three-component coupling of isocyanides, amines, and aldehydes to produce α-amino amidines. wikipedia.org This method is valued for its mild reaction conditions and broad substrate applicability. wikipedia.org Another approach involves the catalyst-free reaction of azides with enamines, which are formed in situ from aldehydes and secondary amines, to yield amidinomaleimides. drugfuture.com

| Reaction Type | Components | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Ugi-type Reaction | Isocyanide, Amine, Aldehyde | Molecular Iodine | Mild conditions, high atom economy, broad scope | wikipedia.org |

| Azide-Enamine Coupling | Azidomaleimide, Aldehyde, Secondary Amine | Catalyst-free, 40-60°C | One-pot, modular, high-yielding | drugfuture.com |

| Ketone-Amine-Azide Coupling | Cyclic Ketone, Alicyclic Amine, 4-Azido-quinolin-2(1H)-one | Catalyst-free, DMF, 60°C | Forms enamines in situ, good yields |

Condensation reactions provide a direct route to amidines from various precursors. A classic and widely used method is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt). wikipedia.orgdrugfuture.com This intermediate is then treated with ammonia (B1221849) or an amine to yield the corresponding amidine. drugfuture.comorganic-chemistry.org This two-step process is highly effective for preparing unsubstituted amidines from a wide range of alkyl and aryl nitriles. thieme-connect.de

Another condensation strategy involves the activation of amides with reagents like trifluoromethanesulfonic anhydride, followed by the addition of an amine. orgsyn.org This method allows for the synthesis of various disubstituted and trisubstituted amidines. The condensation of primary amines with N,N-dimethylacetamide dimethyl acetal (B89532) also yields acetamidines, although the reaction conditions must be controlled to avoid the formation of imidate ester byproducts.

Transition metal catalysts have enabled the development of novel and efficient methods for amidine synthesis. Copper-catalyzed reactions, for instance, facilitate the nucleophilic addition of amines to nitriles. nih.gov One such protocol utilizes CuCl with a 2,2'-bipyridine (B1663995) ligand under an oxygen atmosphere. nih.govresearchgate.net Palladium catalysts are also employed in the synthesis of N-arylamidines from aryltrifluoroborates and cyanamides, or from arylboronic acids, isocyanides, and anilines. nih.gov

Furthermore, nickel(0) catalysts can be used to synthesize amidines from N-heterocyclic nitriles. chemimpex.com The process involves the addition of an alcohol to the nitrile to form a methyl imidate, which then reacts with an amine to afford the amidine. chemimpex.com These catalyst-mediated approaches often provide access to amidine structures that are difficult to obtain through traditional methods and can proceed under milder conditions. orgsyn.org

| Catalyst System | Reactants | Reaction Type | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Copper(I) Chloride / 2,2'-Bipyridine | Nitrile, Amine | Nucleophilic Addition | Sustainable, good to excellent yields | nih.govresearchgate.net |

| Palladium Catalyst | Aryltrifluoroborate, Cyanamide | Cross-Coupling | Access to N-arylamidines | nih.gov |

| Palladium Catalyst | Arylboronic Acid, Isocyanide, Aniline | Oxidative Cross-Coupling | Forms N-substituted amidines | nih.gov |

| Nickel(0) Complex | N-heterocyclic Nitrile, Alcohol, Amine | Two-step Addition-Condensation | Mild conditions, atom-economical | chemimpex.com |

Targeted Synthesis of 2-(3,4,5-Trimethoxyphenyl)acetimidamide

While direct literature on the synthesis of this compound is scarce, a highly plausible synthetic route can be designed based on established methodologies, particularly the Pinner reaction, utilizing readily accessible precursors.

The most logical and efficient precursor for the synthesis of this compound is 2-(3,4,5-Trimethoxyphenyl)acetonitrile , also known as 3,4,5-Trimethoxybenzyl cyanide. This nitrile contains the complete carbon skeleton and the required functional group for direct conversion to the target amidine.

Synthesis of 2-(3,4,5-Trimethoxyphenyl)acetonitrile:

This key precursor can be synthesized via several routes:

From 3,4,5-Trimethoxybenzaldehyde (B134019): A common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with reagents like hippuric acid or (4-methoxyphenyl)acetonitrile. researchgate.net An alternative is the conversion of the aldehyde to the corresponding benzyl (B1604629) halide followed by cyanation.

From 3,4,5-Trimethoxybenzyl Halide: A more direct route involves the nucleophilic substitution of a 3,4,5-trimethoxybenzyl halide (chloride or bromide) with a cyanide salt, such as sodium cyanide or potassium cyanide. orgsyn.orgnih.gov This reaction is analogous to the synthesis of other substituted phenylacetonitriles. chemicalbook.com

An alternative, though more circuitous, precursor is 3,4,5-Trimethoxyphenylacetic acid . This would require a multi-step conversion:

Amidation: The carboxylic acid would first be converted to 2-(3,4,5-Trimethoxyphenyl)acetamide. This can be achieved using standard amide coupling reagents (e.g., CDI, DCC) or by converting the acid to an acyl chloride followed by reaction with ammonia.

Conversion to Amidine: The resulting primary amide would then need to be converted to the amidine, a less common transformation than the Pinner reaction from the nitrile.

Given the efficiency and high yields of the Pinner reaction, 2-(3,4,5-Trimethoxyphenyl)acetonitrile is the superior precursor.

The proposed synthesis of this compound from its nitrile precursor would proceed via the two-step Pinner reaction.

Step 1: Formation of the Pinner Salt (Ethyl 2-(3,4,5-trimethoxyphenyl)acetimidate hydrochloride)

The first step is the formation of the imino ester hydrochloride.

Reagents: 2-(3,4,5-Trimethoxyphenyl)acetonitrile, anhydrous ethanol (B145695), and dry hydrogen chloride gas.

Solvent: Anhydrous solvent such as diethyl ether or chloroform (B151607) is used to prevent hydrolysis of the intermediates. organic-chemistry.org

Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C) to prevent the thermodynamically unstable imidium chloride salt from eliminating to an amide and alkyl chloride. wikipedia.org A stream of dry HCl gas is bubbled through the solution of the nitrile in ethanol. The Pinner salt often precipitates from the solution and can be isolated by filtration.

Step 2: Ammonolysis to form this compound

The isolated Pinner salt is then converted to the final amidine.

Reagents: The Pinner salt and a source of ammonia (e.g., a solution of ammonia in ethanol or liquid ammonia).

Conditions: The Pinner salt is suspended or dissolved in an alcoholic solvent and treated with an excess of ammonia. The reaction is typically stirred at room temperature until completion. The product, this compound, would likely be isolated as its hydrochloride salt.

Optimization for Yield and Purity:

Moisture Control: Strict exclusion of water is critical in the first step to prevent hydrolysis of the nitrile and the Pinner salt to the corresponding ester or amide. All reagents and glassware must be thoroughly dried.

Temperature: Maintaining low temperatures during the addition of HCl gas is crucial for the stability of the Pinner salt.

Stoichiometry: An excess of alcohol and HCl is generally used in the first step to ensure complete conversion of the nitrile. In the second step, an excess of ammonia is used to drive the reaction to completion.

Purification: The final amidine salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to obtain a product of high purity.

Preparation of Unsymmetrical Amidine Systems Bearing the Trimethoxyphenyl Motif

The synthesis of unsymmetrical amidines, which are characterized by different substituents on the two nitrogen atoms of the amidine functional group, can be accomplished through several methodologies. For scaffolds incorporating the pharmacologically significant 3,4,5-trimethoxyphenyl motif, the Pinner reaction stands as a classical and highly effective approach. wikipedia.orgorganic-chemistry.orgsynarchive.com This two-step process typically begins with a nitrile precursor, in this case, 2-(3,4,5-trimethoxyphenyl)acetonitrile.

The first step involves the acid-catalyzed reaction of the nitrile with an alcohol, such as anhydrous ethanol, in the presence of dry hydrogen chloride (HCl) gas. This reaction forms a stable intermediate known as an imidate hydrochloride, or a Pinner salt. wikipedia.orgorganic-chemistry.org The subsequent and final step is the aminolysis of this Pinner salt. By treating the imidate hydrochloride with a primary or secondary amine, the corresponding unsymmetrically substituted amidine hydrochloride is formed. The free amidine base, this compound, can then be liberated by treatment with a suitable base.

Beyond the Pinner reaction, modern organic synthesis has introduced several metal-catalyzed techniques for the direct addition of amines to nitriles, which are applicable for creating analogous amidine systems. semanticscholar.org These methods often provide milder reaction conditions and broader substrate scope. For instance, the addition of amines to nitriles can be catalyzed by ytterbium amides under solvent-free conditions, yielding monosubstituted N-arylamidinates in good to excellent yields. organic-chemistry.org Copper-catalyzed multicomponent reactions have also emerged as a powerful tool for constructing N-sulfonylamidines from components like alkynes, sulfonyl azides, and amines. organic-chemistry.org

Table 1: Methodologies for Synthesis of Unsymmetrical Amidine Scaffolds

| Method | Key Reagents/Catalysts | Precursors | General Product |

|---|---|---|---|

| Pinner Reaction | 1. Anhydrous Alcohol, HCl (gas) 2. Amine (primary or secondary) | Nitrile | Unsymmetrical Amidine |

| Ytterbium-Catalyzed Addition | Ytterbium amides | Nitrile, Amine | N-Arylamidinate |

| Copper-Catalyzed Multicomponent Reaction | Cu(I) or Cu(II) salts | Alkyne, Sulfonyl azide, Amine | N-Sulfonylamidine |

Green Chemistry Approaches in Amidine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of amidine synthesis, several innovative strategies have been developed that align with these principles by improving atom economy, utilizing safer solvents, and employing catalytic rather than stoichiometric reagents.

One significant advancement is the development of efficient and sustainable copper-catalyzed protocols. mdpi.com A notable example involves the nucleophilic addition of amines to nitriles using a copper(I) chloride (CuCl) catalyst in the presence of oxygen (O₂) as a green oxidant. This method avoids the use of more toxic or hazardous oxidizing agents. mdpi.com Another approach is the copper-catalyzed aerobic oxidative three-component coupling of a terminal alkyne, a secondary amine, and a sulfonamide to produce amidines efficiently. organic-chemistry.org

Electrochemical methods offer another green alternative. A multicomponent reaction using methanol (B129727) as a sustainable C1 source, secondary amines, and sulfonamides can produce a broad range of N-sulfonyl amidines. organic-chemistry.org This approach minimizes waste and avoids harsh chemical reagents.

The choice of solvent is a critical aspect of green chemistry. Research has demonstrated the successful synthesis of amidines using sustainable ethereal solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). rsc.org These protocols, which can involve the addition of in situ generated lithium amides to nitriles, are notable for being effective at room temperature and under air, conditions that are typically challenging for reactions involving highly reactive organolithium reagents. rsc.org

Furthermore, emerging methodologies seek to minimize energy consumption and waste by using alternative energy sources. A photochemical approach utilizing the synergistic effect of copper and nitroxyl (B88944) radical catalysis facilitates the site-selective radical amination of C(sp²)−H bonds. This method is distinguished by its avoidance of oxidants, bases, and ligands, thereby adhering to several green chemistry metrics. researchgate.net While the enzymatic synthesis of amides is well-established, leveraging biocatalysts like lipases for C-N bond formation, direct enzymatic routes to amidines are a developing area of interest that holds future promise for highly selective and environmentally benign syntheses. nih.govnih.gov

Table 2: Green Chemistry Methodologies in Amidine Synthesis

| Approach | Methodology | Green Chemistry Principle(s) |

|---|---|---|

| Sustainable Catalysis | Copper-catalyzed reaction using O₂ as the oxidant. mdpi.com | Catalysis, Safer Reagents |

| Electrochemical Synthesis | Multicomponent reaction with methanol as a C1 source. organic-chemistry.org | Atom Economy, Waste Prevention |

| Sustainable Solvents | Use of 2-MeTHF or CPME instead of traditional ethereal solvents. rsc.org | Safer Solvents and Auxiliaries |

| Photochemical Methods | Visible-light-driven copper/nitroxyl radical catalysis. researchgate.net | Energy Efficiency, Waste Prevention |

Chemical Transformations and Reaction Pathways of 2 3,4,5 Trimethoxyphenyl Acetimidamide

Reactivity Profile of the Acetanimidamide Functional Group

The acetanimidamide functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, exhibits a rich and varied reactivity profile. This is largely due to the presence of lone pairs of electrons on the nitrogen atoms and the polar nature of the C-N bonds.

Conversely, the carbon atom of the amidine group is electrophilic. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms, which creates a partial positive charge on the carbon. This electrophilic character allows the amidine to react with various nucleophiles.

Amidines, including 2-(3,4,5-trimethoxyphenyl)acetimidamide, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. This results in an equilibrium between two or more tautomers. The position of this equilibrium is influenced by factors such as the nature of the substituents on the nitrogen atoms, the solvent, and the temperature.

For a primary acetimidamide derivative like this compound, the tautomeric equilibrium would involve the following structures:

The relative stability of these tautomers can impact the regioselectivity of subsequent reactions.

Derivatization Reactions at the Nitrogen Centers of the Amidine Group

The nitrogen atoms of the amidine group in this compound are susceptible to derivatization through reactions with various electrophiles. These reactions can be used to introduce a wide range of functional groups, thereby modifying the properties of the parent molecule. Common derivatization strategies for amidines include acylation, alkylation, and sulfonylation.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides can introduce an acyl group onto one or both of the nitrogen atoms. The regioselectivity of acylation can be influenced by the reaction conditions and the specific tautomer present.

Alkylation: Alkylating agents, such as alkyl halides, can be used to introduce alkyl groups onto the nitrogen atoms. Similar to acylation, the site of alkylation can vary depending on the reaction conditions.

Sulfonylation: Reaction with sulfonyl chlorides can lead to the formation of N-sulfonylated amidine derivatives.

These derivatization reactions provide a means to synthesize a diverse library of compounds based on the this compound scaffold.

Modifications and Substitutions on the 3,4,5-Trimethoxyphenyl Ring

The 3,4,5-trimethoxyphenyl ring is an electron-rich aromatic system due to the presence of three methoxy (B1213986) groups, which are strong activating groups in electrophilic aromatic substitution reactions. wikipedia.org These groups direct incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the acetimidamide side chain (positions 2 and 6) are the most likely sites for electrophilic attack.

Common electrophilic aromatic substitution reactions that could be performed on the 3,4,5-trimethoxyphenyl ring include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions may be complicated by the presence of the activating methoxy groups and the amidine functionality.

The introduction of substituents onto the aromatic ring can significantly alter the electronic and steric properties of the molecule, which can in turn influence its biological activity and chemical reactivity.

Cyclization and Heterocycle Formation via this compound Reactants

Amidines are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, owing to their ability to act as a C-N-C synthon. The this compound, with its reactive amidine moiety, can participate in cyclocondensation reactions with suitable bifunctional electrophiles to form various heterocyclic rings.

One of the most significant applications of amidines in heterocyclic synthesis is the formation of pyrimidine (B1678525) rings. The reaction of an amidine with a 1,3-dicarbonyl compound or its equivalent is a classic and widely used method for constructing the pyrimidine core. This is often referred to as the Pinner synthesis of pyrimidines. lookchem.comnih.gov

In the context of this compound, reaction with a β-dicarbonyl compound, such as a β-diketone or a β-ketoester, would lead to the formation of a pyrimidine ring bearing the 3,4,5-trimethoxyphenylmethyl substituent.

The general reaction scheme is as follows:

This reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyrimidine ring. The specific substituents on the resulting pyrimidine ring (R1, R2, and R3) are determined by the choice of the β-dicarbonyl compound. This synthetic strategy provides a versatile route to a wide range of pyrimidine derivatives incorporating the 3,4,5-trimethoxyphenyl moiety.

| Reactant 1 | Reactant 2 (β-Dicarbonyl Compound) | Resulting Pyrimidine Substituents |

| This compound | Acetylacetone | 2-(3,4,5-Trimethoxyphenyl)methyl-4,6-dimethylpyrimidine |

| This compound | Ethyl acetoacetate | 2-(3,4,5-Trimethoxyphenyl)methyl-4-hydroxy-6-methylpyrimidine |

| This compound | Diethyl malonate | 2-(3,4,5-Trimethoxyphenyl)methyl-4,6-dihydroxypyrimidine |

Formation of Other Nitrogen-Containing Heterocycles

The versatility of this compound as a synthon extends to the formation of various other nitrogen-containing heterocycles through carefully designed reaction pathways. Cyclocondensation reactions, where two or more molecules combine to form a ring structure with the elimination of a small molecule like water or ammonia (B1221849), are a cornerstone of heterocyclic synthesis. In the context of this compound, the imidamide moiety provides the necessary nucleophilic centers to react with poly-electrophilic reagents, leading to the assembly of different ring systems.

One of the most well-established routes to nitrogen-containing heterocycles is the reaction of amidines with 1,3-dicarbonyl compounds or their synthetic equivalents. This reaction provides a direct pathway to substituted pyrimidines. While specific studies detailing the reaction of this compound with various dicarbonyl compounds are not extensively documented in publicly available literature, the general reactivity of 2-arylacetamidines suggests its capability to undergo such transformations. For instance, the reaction with a β-diketone would be expected to yield a pyrimidine ring bearing the 3,4,5-trimethoxyphenylmethyl substituent. The reaction mechanism typically involves initial nucleophilic attack by one of the amidine nitrogen atoms on a carbonyl carbon of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Similarly, reactions with α,β-unsaturated carbonyl compounds (enones) could potentially lead to the formation of dihydropyrimidine (B8664642) derivatives. The reaction would likely proceed through a Michael addition of the amidine to the enone, followed by cyclization and tautomerization.

Furthermore, the synthesis of other heterocyclic systems such as 1,2,4-triazines can be envisaged through the reaction of this compound with 1,2-dicarbonyl compounds in the presence of a hydrazine (B178648) source. This multicomponent approach would involve the initial formation of a hydrazone or a related intermediate, which then undergoes cyclocondensation with the acetimidamide.

The following table summarizes the potential formation of various nitrogen-containing heterocycles from this compound based on established synthetic methodologies for analogous amidine compounds. It is important to note that these are proposed reaction pathways, and experimental validation for each specific transformation with this compound would be required.

Table 1: Potential Heterocyclic Products from this compound

| Reactant/Reagent | Resulting Heterocycle | General Reaction Conditions |

|---|---|---|

| 1,3-Diketone (e.g., Acetylacetone) | Pyrimidine | Basic or acidic catalysis, heating |

| β-Ketoester (e.g., Ethyl acetoacetate) | Pyrimidinone | Basic conditions, heating |

| α,β-Unsaturated Ketone | Dihydropyrimidine | Michael addition conditions |

| 1,2-Dicarbonyl Compound + Hydrazine | 1,2,4-Triazine | Multicomponent reaction, heating |

Detailed research into the reactivity of this compound would be invaluable in expanding the library of accessible heterocyclic compounds derived from this precursor. Such studies would involve systematic investigation of reaction conditions, including catalysts, solvents, and temperature, to optimize yields and explore the scope of possible transformations. The trimethoxyphenyl moiety in the resulting heterocycles is a key structural feature found in numerous biologically active molecules, making the development of efficient synthetic routes from this compound a compelling area for further research.

Structural Exploration and Analog Development of 2 3,4,5 Trimethoxyphenyl Acetimidamide

Design Principles for Structural Analogues and Derivatives

The rational design of analogs of 2-(3,4,5-Trimethoxyphenyl)acetimidamide is guided by established principles of medicinal chemistry. These principles aim to understand the structure-activity relationship (SAR) and to modulate the molecule's interaction with its biological target.

The acetimidamide group is a critical pharmacophore that can be systematically modified to probe its role in biological activity and to improve properties such as metabolic stability. Variations can include alterations in substitution, oxidation state, and replacement with bioisosteric groups. nih.gov

N-Substitution: Introducing substituents on the nitrogen atoms of the imidamide can influence its hydrogen bonding capacity, basicity, and lipophilicity. For instance, methylation or acylation of the terminal nitrogen can alter its interaction with target proteins.

Chain Homologation: The length of the carbon chain between the trimethoxyphenyl ring and the acetimidamide group can be extended or shortened to optimize the spatial orientation of the key functional groups.

Oxidation State: The imidamide can be converted to the corresponding amide or other related functional groups to assess the importance of the nitrogen-carbon double bond for activity.

Table 1: Hypothetical Variations of the Acetimidamide Moiety and Their Rationale

| Modification | Structure of Modified Moiety | Rationale for Variation |

| N-Methylation | -C(=NH)NH(CH₃) | To investigate the role of the terminal NH₂ group in hydrogen bonding and to increase lipophilicity. |

| N-Acetylation | -C(=NH)NH(C(O)CH₃) | To reduce basicity and potentially alter the hydrogen bond donor/acceptor profile. |

| Chain Extension | -CH₂-C(=NH)NH₂ | To explore the optimal distance between the aromatic ring and the imidamide group for target binding. |

| Amide Replacement | -C(=O)NH₂ | To evaluate the importance of the imine nitrogen and the overall basicity of the functional group. |

The 3,4,5-trimethoxy substitution pattern on the phenyl ring is a common feature in many biologically active compounds and is crucial for the activity of molecules like combretastatin (B1194345) A-4. mdpi.com Altering these substituents can provide insights into the electronic and steric requirements for target interaction. researchgate.netlibretexts.org

Modification of Methoxy (B1213986) Groups: The methoxy groups can be replaced with other electron-donating or electron-withdrawing groups to modulate the electron density of the aromatic ring. youtube.com For example, replacement with hydroxyl groups could introduce new hydrogen bonding opportunities, while replacement with halogens would alter both electronic and steric properties.

Positional Isomerism: The positions of the methoxy groups can be shifted around the aromatic ring (e.g., to 2,3,4- or 2,4,5-trimethoxy) to probe the spatial requirements of the binding pocket.

Ring Bioisosteres: The entire phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different electronic distributions and steric profiles. drughunter.com

Table 2: Examples of Substituent Modifications on the Trimethoxyphenyl Ring

| Modification | Rationale | Potential Impact |

| Demethylation (e.g., 3,5-dimethoxy-4-hydroxy) | Introduce hydrogen bond donor capability. | Altered binding interactions and solubility. |

| Halogenation (e.g., 3,5-dimethoxy-4-chloro) | Modify electronic properties and lipophilicity. | Changes in target affinity and metabolic stability. |

| Positional Isomerism (e.g., 2,4,5-trimethoxy) | Investigate the importance of the substitution pattern for optimal binding. | Potential loss or gain of activity depending on the target's topology. |

| Ring Replacement (e.g., pyridine) | Introduce a nitrogen atom to alter electronic properties and potential for hydrogen bonding. | Significant changes in physicochemical properties and biological activity. |

Conformationally Restricted Analogues and Hybrid Structures

Introducing conformational rigidity into a flexible molecule can help to identify the bioactive conformation and may lead to increased potency and selectivity by reducing the entropic penalty upon binding. acs.orgnih.gov

Cyclization: Incorporating the side chain into a ring system can lock the molecule into a more defined conformation. For example, creating a cyclic structure that includes the benzylic carbon and the acetimidamide nitrogen.

Introduction of Rigid Linkers: Replacing the flexible ethylamine (B1201723) linker with more rigid units, such as a double bond or a small ring, can restrict the rotational freedom between the aromatic ring and the imidamide group. mdpi.com

Hybrid Structures: Combining the this compound scaffold with fragments from other known bioactive molecules can lead to the development of hybrid compounds with novel or enhanced activities. mdpi.com

Isosteric and Bioisosteric Replacements in Analog Development

Acetimidamide Bioisosteres: The acetimidamide moiety can be replaced with various bioisosteres to improve metabolic stability, modulate basicity, or alter hydrogen bonding patterns. Common bioisosteres for amidines include guanidines, and five-membered heterocycles like triazoles or oxadiazoles. nih.govunimore.it

Trimethoxyphenyl Ring Bioisosteres: The trimethoxyphenyl ring can be replaced by other cyclic systems that mimic its size, shape, and electronic properties. drughunter.com Examples include other substituted phenyl rings, or heteroaromatic rings such as pyridine (B92270) or thiophene. researchgate.net

Table 3: Potential Bioisosteric Replacements for Key Moieties

| Original Moiety | Bioisosteric Replacement | Rationale |

| Acetimidamide | 1,2,4-Triazole | Mimics hydrogen bonding properties with improved metabolic stability. |

| Acetimidamide | Guanidine | Increases basicity and alters hydrogen bonding geometry. |

| Phenyl Ring | Pyridine Ring | Introduces a nitrogen atom, altering polarity and potential for hydrogen bonding. |

| Methoxy Group | Fluoro Group | Similar in size to a hydrogen atom but strongly electron-withdrawing. |

Rational Design Strategies for Modulating Molecular Interactions

The rational design of new analogs is often guided by computational methods and a deep understanding of the molecular interactions between the ligand and its target. nih.govnih.gov

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be employed to design analogs that fit optimally into the binding site and form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be used. These rely on the knowledge of other active and inactive molecules to build a pharmacophore model that defines the essential structural features required for activity.

Modulation of Physicochemical Properties: Rational design also involves fine-tuning physicochemical properties such as lipophilicity (LogP), pKa, and polar surface area (PSA) to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

By systematically applying these design principles, researchers can generate a diverse library of analogs of this compound, leading to a better understanding of its mechanism of action and the potential for developing more effective and safer therapeutic agents.

Molecular Interactions and Mechanistic Investigations of 2 3,4,5 Trimethoxyphenyl Acetimidamide and Its Derivatives

Computational Approaches to Molecular Recognition

Computational studies, including ligand-target docking and molecular dynamics simulations, are powerful tools for understanding how 2-(3,4,5-trimethoxyphenyl)acetimidamide derivatives recognize and bind to their biological targets. rjptonline.org These methods allow for the prediction of binding affinities and the visualization of intermolecular interactions that stabilize the ligand-receptor complex.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. rjptonline.orgnih.gov For derivatives of this compound, docking studies have been instrumental in identifying key interactions within the colchicine (B1669291) binding site of tubulin. These studies have shown that the 3,4,5-trimethoxyphenyl (TMP) moiety is a critical pharmacophore for activity. mdpi.com

Docking analyses have revealed that the TMP ring often forms hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding pocket. For instance, in many analogs, the methoxy (B1213986) groups of the TMP ring are involved in crucial hydrogen bonding. nih.gov Molecular docking of various colchicine binding site inhibitors (CBSIs) has consistently highlighted the importance of the TMP group in anchoring the ligand within the binding site. mdpi.com

| Compound Type | Key Interacting Residues | Types of Interactions |

| Arylthioindole Analogs | Cysβ241, Thrα179 | Hydrophobic, Hydrogen Bonding |

| Pyrazole-based Analogs | Not specified | Not specified |

| Chalcone Derivatives | Not specified | Not specified |

This table summarizes key interactions identified through docking studies of various trimethoxyphenyl-containing compounds with the colchicine binding site of tubulin.

Molecular dynamics (MD) simulations provide a dynamic view of the binding process, allowing researchers to observe the conformational changes in both the ligand and the target protein over time. nih.gov MD simulations of trimethoxyphenyl derivatives bound to tubulin have confirmed the stability of the docked poses and have provided further insights into the binding mechanism.

These simulations have been used to analyze the stability of hydrogen bonds and the role of water molecules in mediating interactions. For some arylthioindole derivatives, MD simulations confirmed the key role of a hydrogen bond between the indole (B1671886) nitrogen and the amide group of Thrα179. nih.gov Such studies are crucial for understanding the energetics of binding and the conformational flexibility of the ligand-protein complex. peerj.com

Elucidation of Specific Molecular Binding Sites (e.g., Colchicine Site Analogs)

The primary molecular target for many cytotoxic this compound derivatives is tubulin, with the compounds binding specifically to the colchicine binding site. semanticscholar.org This site is located at the interface between the α- and β-tubulin subunits. semanticscholar.org The binding of ligands to this site inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis. nih.gov

The 3,4,5-trimethoxyphenyl ring is a common feature of many potent colchicine binding site inhibitors, including the natural product combretastatin (B1194345) A-4 (CA-4). mdpi.commdpi.com The structural similarity of the TMP moiety in this compound to that in colchicine and CA-4 strongly suggests a similar binding mode. mdpi.com The interactions of the TMP ring, particularly with Cysβ241, are considered a hallmark of binding at this site. nih.gov

Allosteric Modulation and Conformational Changes Induced by Ligand Binding

Ligand binding to a protein can induce conformational changes that affect the protein's function, a phenomenon known as allosteric modulation. nih.govnih.gov While the direct binding of this compound derivatives occurs at the colchicine site, this binding event can induce conformational changes in the tubulin heterodimer that are propagated to other regions of the protein. gersteinlab.orgnih.gov

These conformational changes can disrupt the normal process of microtubule assembly and disassembly. The "induced-fit" model suggests that the binding site can be flexible to accommodate the ligand, leading to a more stable complex. gersteinlab.org The binding of a ligand to the colchicine site is thought to induce a curved conformation in the tubulin dimer, which is incompatible with its incorporation into a straight microtubule protofilament.

Structure-Based Investigation of Protein-Ligand Interfaces

The investigation of the protein-ligand interface provides a detailed picture of the non-covalent interactions that drive binding. nih.gov For this compound derivatives, these interactions primarily include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

The trimethoxyphenyl group plays a pivotal role in establishing these interactions within the colchicine binding site. The methoxy groups can act as hydrogen bond acceptors, while the phenyl ring itself engages in hydrophobic interactions with nonpolar residues in the binding pocket. Understanding these interactions at the interface is crucial for the rational design of new derivatives with improved affinity and selectivity. nih.gov

| Interaction Type | Contributing Moieties | Key Residues |

| Hydrogen Bonding | Methoxy groups, Amidine group | Thrα179, Cysβ241 |

| Hydrophobic Interactions | Phenyl ring | Not specified |

| van der Waals Forces | Entire ligand | Surrounding pocket residues |

This table outlines the types of interactions observed at the protein-ligand interface for trimethoxyphenyl-containing compounds at the colchicine binding site.

Theoretical and Computational Chemistry of 2 3,4,5 Trimethoxyphenyl Acetimidamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the many-electron wave function. For 2-(3,4,5-Trimethoxyphenyl)acetimidamide, a DFT study would typically involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Electronic Properties: Calculating properties such as ionization potential, electron affinity, and the distribution of electron density.

Reactivity Descriptors: Using conceptual DFT to calculate global and local reactivity indices like chemical hardness, softness, and Fukui functions to predict reactive sites.

Currently, there are no specific DFT studies published for this compound from which to draw data.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are crucial for predicting the feasibility and outcome of chemical reactions. An FMO analysis for this compound would involve:

HOMO-LUMO Energy Gap: Calculating the energy difference between the HOMO and LUMO, which is an indicator of the molecule's kinetic stability and chemical reactivity.

Orbital Visualization: Mapping the spatial distribution of the HOMO and LUMO to identify the regions most likely to act as electron donors (nucleophilic) and electron acceptors (electrophilic).

No published FMO analysis for this specific compound is available.

Spectroscopic Data Prediction and Validation (e.g., NMR, IR, MS)

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational chemistry can help in understanding fragmentation patterns.

Specific predicted spectroscopic data for this compound from computational studies are not available in the literature.

Intermolecular Interactions and Supramolecular Chemistry Studies

Understanding how molecules interact with each other is key to predicting their behavior in the solid state and in solution. These studies are crucial for fields like crystal engineering and materials science.

Hydrogen Bonding Network Analysis

The this compound molecule has functional groups (the acetimidamide group) capable of acting as hydrogen bond donors and acceptors. A computational analysis, often complemented by experimental data from X-ray crystallography, would reveal:

Hydrogen Bond Motifs: The specific patterns of hydrogen bonds that form between molecules (e.g., chains, rings, sheets).

A detailed analysis of the hydrogen bonding network of this compound has not been reported.

Pi-Stacking and Van der Waals Interactions

Intermolecular forces play a crucial role in determining the solid-state structure and properties of molecular crystals. For this compound, pi-stacking and van der Waals interactions are expected to be significant contributors to its crystal packing.

Pi-Stacking Interactions: The 3,4,5-trimethoxyphenyl group, being an electron-rich aromatic system, is prone to engage in π-π stacking interactions. mdpi.com These non-covalent interactions are fundamental in the stabilization of crystal lattices and biological molecular recognition. mdpi.com In the solid state, molecules containing trimethoxyphenyl moieties often arrange in such a way that their aromatic rings are parallel or offset, facilitating attractive stacking forces. Computational studies on related trimethoxyphenyl derivatives have shown that these interactions can influence molecular conformation and crystal morphology. researchgate.netiucr.orgresearchgate.net The presence of multiple methoxy (B1213986) groups enhances the electron density of the phenyl ring, which can modulate the strength and geometry of these π-π stacking interactions.

A hypothetical arrangement of this compound in a crystal lattice would likely involve a combination of hydrogen bonding through the acetimidamide group and π-stacking and van der Waals interactions involving the trimethoxyphenyl moiety to achieve a thermodynamically stable structure.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netresearchgate.net While a specific QSPR model for this compound has not been reported, the principles of QSPR can be applied to predict its properties.

A typical QSPR study involves calculating a set of molecular descriptors that encode structural, electronic, and topological features of the molecule. nih.govmdpi.com For this compound, these descriptors would be calculated from its optimized 3D structure.

Table 1: Potential Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Class | Examples of Descriptors | Potential Property Correlation |

| Topological | Wiener index, Kier & Hall connectivity indices | Boiling point, Molar refractivity |

| Geometric | Molecular surface area, Molecular volume | Solubility, Crystal lattice energy |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges | Reactivity, Intermolecular interactions |

| Constitutional | Molecular weight, Number of H-bond donors/acceptors | General physical properties |

Once calculated, these descriptors can be used to build a mathematical model, often using multiple linear regression or machine learning algorithms, to predict a specific property. tandfonline.com For instance, a QSPR model could be developed to predict the solubility, melting point, or chromatographic retention time of a series of related acetimidamide derivatives. The model would highlight which molecular features are most influential in determining these properties, thereby guiding the design of new compounds with desired attributes.

Nonlinear Optical (NLO) Properties Investigation through Computational Methods

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. physchemres.org Organic molecules featuring an electron donor group and an electron acceptor group connected by a π-conjugated system often exhibit significant NLO responses. nih.gov The 3,4,5-trimethoxyphenyl group is known to be a strong electron-donating group due to the presence of the three methoxy substituents.

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. researchgate.net The key parameters that characterize the NLO response are the first hyperpolarizability (β) and the second hyperpolarizability (γ).

A computational investigation of the NLO properties would involve:

Geometry Optimization: Obtaining the ground-state molecular structure using a suitable level of theory (e.g., B3LYP/6-311G(d,p)).

Calculation of NLO Properties: Computing the static or frequency-dependent polarizability and hyperpolarizabilities.

Table 2: Theoretical NLO Parameters and Their Significance

| Parameter | Symbol | Significance |

| Dipole Moment | µ | A measure of the asymmetry of the charge distribution. A large change in dipole moment upon excitation is often associated with a large NLO response. |

| Polarizability | α | The linear response of the electron cloud to an applied electric field. |

| First Hyperpolarizability | β | The first nonlinear response, responsible for second-harmonic generation (SHG). |

| HOMO-LUMO Gap | ΔE | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A smaller gap can indicate easier charge transfer and potentially a larger NLO response. |

Studies on other molecules containing the 3,4,5-trimethoxyphenyl group have demonstrated their potential in NLO applications, suggesting that derivatives of this compound could be interesting candidates for further investigation in this field. nih.gov

Advanced Applications of 2 3,4,5 Trimethoxyphenyl Acetimidamide in Chemical Science and Materials Research

Catalytic Roles of Amidine Structures in Organic Synthesis

The amidine functional group is a cornerstone in modern catalysis, valued for its unique electronic and structural properties. While specific catalytic applications of 2-(3,4,5-Trimethoxyphenyl)acetimidamide are not extensively documented, the general principles governing amidine chemistry provide a clear framework for its potential roles.

Amidines are recognized as one of the strongest classes of uncharged organic bases, often referred to as "superbases". This pronounced basicity arises from the ability of the amidinium cation, formed upon protonation, to delocalize the positive charge across both nitrogen atoms. This delocalization results in a highly stabilized conjugate acid, making the neutral amidine a powerful proton acceptor.

In the realm of organocatalysis, this superbasicity is harnessed to deprotonate weakly acidic C-H, O-H, or N-H bonds, generating reactive intermediates without the need for metal catalysts or strong, corrosive inorganic bases. Amidines can catalyze a variety of reactions, including:

Michael additions

Aldol reactions

Epoxidations

Isomerizations

The non-nucleophilic nature of sterically hindered amidines makes them ideal for promoting reactions where the catalyst's role is solely to act as a base, without engaging in unwanted side reactions. The this compound, with its acetimidamide core, possesses this inherent basicity and is thus a potential candidate for use as an organocatalyst in base-mediated organic transformations.

The amidine group can be deprotonated to form the corresponding amidinate anion, which is an exceptionally versatile ligand in transition metal chemistry. Amidinate ligands are N,N'-chelating moieties that form stable complexes with a wide range of transition metals, including those from early and late periods. nih.govrsc.org

Key features of amidinate ligands in catalysis include:

Strong Donor Properties: They are strong σ-donors, which helps to stabilize metal centers in various oxidation states.

Steric Tunability: The substituents on the nitrogen atoms and the central carbon can be easily modified to tune the steric environment around the metal center, influencing the selectivity of the catalytic reaction.

Versatile Coordination: They can adopt monodentate, bidentate-chelating, and bridging coordination modes, making them suitable for constructing both mononuclear and polynuclear metal complexes. nih.gov

These properties have led to the successful application of transition metal amidinate complexes in various catalytic processes, such as polymerization, hydrogenation, and cross-coupling reactions. mdpi.commostwiedzy.pl The this compound can serve as a precursor to an amidinate ligand, where the trimethoxyphenyl group could further influence the electronic properties and solubility of the resulting metal complex.

Utilisation in Crystal Engineering and Co-crystal Formation

Crystal engineering focuses on the rational design of crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. sciencetechindonesia.com The molecular structure of this compound, with its multiple hydrogen bond donors/acceptors and aromatic ring, makes it an excellent candidate for applications in this field.

Multi-component crystalline solids, such as co-crystals, are formed when two or more different molecules are held together in a single crystal lattice through non-covalent interactions. ekb.egnih.govijpsr.com This strategy is widely used in the pharmaceutical industry to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. ekb.eg

The this compound molecule possesses key functional groups for forming robust supramolecular synthons, the building blocks of co-crystals:

Amidine Group: The N-H groups are effective hydrogen bond donors, while the sp²-hybridized nitrogen is an effective hydrogen bond acceptor. This allows for the formation of strong and directional N-H···N or N-H···O hydrogen bonds.

Trimethoxyphenyl Group: The three methoxy (B1213986) groups act as hydrogen bond acceptors.

Aromatic System: The phenyl ring can participate in π-π stacking and C-H···π interactions.

By selecting appropriate co-formers—molecules with complementary functional groups (e.g., carboxylic acids, phenols, or other heterocycles)—it is possible to design and synthesize co-crystals of this compound with tailored architectures and properties. nih.govnih.gov Common methods for preparing co-crystals include solvent evaporation, slurry conversion, and mechanochemical grinding. nih.govul.ie

The specific arrangement of molecules in a crystal, known as the crystal packing, is dictated by a hierarchy of intermolecular interactions. The functional groups on this compound are expected to play a dominant role in directing its self-assembly into a defined supramolecular architecture.

Based on the crystal structures of analogous compounds like N-arylacetamides and sulfonamides, certain interaction motifs are highly probable. nih.govresearchgate.netnih.gov

| Interaction Type | Participating Groups | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding (N-H···O/N) | Amidine N-H donors; Amidine sp² N and Methoxy O acceptors | Forms primary structural motifs like chains or dimers, providing robustness to the crystal lattice. nih.gov |

| π-π Stacking | Trimethoxyphenyl rings | Contributes to the stabilization of layered structures. |

| C-H···O Interactions | Aromatic/Aliphatic C-H donors; Methoxy/Amidine O/N acceptors | Acts as a secondary interaction to link the primary hydrogen-bonded motifs into a 3D network. researchgate.net |

| C-H···π Interactions | C-H donors; Phenyl ring π-system acceptor | Further stabilizes the packing arrangement, often observed in structures with aromatic rings. nih.gov |

Precursor in the Synthesis of Complex Chemical Entities

Amidines are highly valuable and versatile building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. nih.govmdpi.commdpi.com The this compound serves as a bifunctional precursor, providing both a carbon and two nitrogen atoms for cyclization reactions.

This compound can be used to synthesize a wide array of heterocyclic systems through condensation or cycloaddition reactions with suitable partners.

| Target Heterocycle | Required Co-reactant | General Reaction Type |

|---|---|---|

| Pyrimidines | 1,3-Dicarbonyl compounds or α,β-unsaturated ketones | Condensation/Cyclization |

| Imidazoles | α-Haloketones | Condensation/Cyclization |

| 1,2,4-Triazoles | Hydrazonoyl halides or Acyl hydrazines | Cyclocondensation |

| 1,3,5-Triazines | Isocyanates or Nitriles | Cyclotrimerization/Cycloaddition |

| Quinazolines | 2-Aminobenzaldehydes or 2-aminoketones | Condensation/Cyclization |

Furthermore, the 3,4,5-trimethoxyphenyl moiety is a key structural feature in a number of biologically active natural products and synthetic molecules, most notably the combretastatin (B1194345) family of potent anti-cancer agents. mdpi.comnih.gov These compounds often function as tubulin polymerization inhibitors. The synthesis of combretastatin analogues and other complex therapeutic agents frequently involves the use of building blocks containing the 3,4,5-trimethoxyphenyl group. mdpi.comnih.govnih.govmdpi.com Therefore, this compound represents a highly valuable intermediate for creating novel heterocyclic analogues of such important molecules, potentially leading to new therapeutic leads with improved properties.

Potential in Functional Materials Design (e.g., Polymer Initiators, Surface Modifiers)

Following a comprehensive review of scientific literature and research databases, there is currently no specific information available detailing the application of this compound as a polymer initiator or a surface modifier in the design of functional materials. Research on compounds containing the 3,4,5-trimethoxyphenyl moiety is extensive; however, these studies predominantly focus on medicinal chemistry and biological activity, such as anticancer and antimicrobial applications. The potential of the specific compound, this compound, in the field of materials science, particularly in polymerization or surface functionalization, does not appear to be a subject of published research at this time. Therefore, detailed research findings, mechanisms of action, or data tables related to its use as a polymer initiator or surface modifier cannot be provided.

Q & A

Q. What are the primary spectroscopic and analytical techniques for characterizing 2-(3,4,5-Trimethoxyphenyl)acetimidamide and its derivatives?

To confirm the structure and purity of this compound, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify methoxy group positions and acetimidamide proton environments .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=N stretching in acetimidamide) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .

- X-ray Diffraction (XRD) : Resolve crystal structure for unambiguous confirmation (using SHELX programs for refinement) .

Q. What biological activities are associated with the 3,4,5-trimethoxyphenyl moiety in this compound?

The 3,4,5-trimethoxyphenyl group is critical for:

- Tubulin Polymerization Inhibition : Binds to the colchicine site on β-tubulin, disrupting microtubule dynamics (IC₅₀ values in low micromolar range) .

- Anticancer Activity : Potent growth inhibition in multidrug-resistant cancer cell lines (e.g., NCI/ADR-RES) via G2/M phase arrest .

- Synergistic Effects : Enhances natural killer cell cytotoxicity at nanomolar concentrations .

Q. How can researchers synthesize this compound from commercially available precursors?

A typical synthesis involves:

Precursor Preparation : Start with 3,4,5-trimethoxyphenylacetic acid (CAS 951-82-6), available from suppliers like Kanto Reagents .

Amidation : React with ammonia or nitrile intermediates under catalytic hydrogenation.

Purification : Recrystallize using ethanol/water mixtures to achieve >95% purity .

Advanced Research Questions

Q. How can structural modifications improve the pharmacokinetic properties of this compound?

Strategies include:

- Bridging Group Optimization : Replace sulfur with ketone or methylene groups to enhance solubility (e.g., logP reduction via polar substituents) .

- Halogenation : Introduce Cl or F at specific positions to improve metabolic stability and blood-brain barrier penetration .

- Nanoformulations : Load onto diamond nanoparticles to increase bioavailability and reduce off-target toxicity .

Q. What experimental approaches resolve contradictions in reported IC₅₀ values across studies?

- Dose-Response Repetition : Perform triplicate assays under standardized conditions (e.g., 72-hour MTT assays) .

- Orthogonal Validation : Confirm activity using alternative assays (e.g., tubulin polymerization inhibition vs. cell cycle analysis) .

- Structural Reanalysis : Verify compound identity via XRD or 2D-NMR to rule out isomer contamination .

Q. How can researchers design experiments to evaluate synergism with existing chemotherapeutics?

- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergism/antagonism with drugs like paclitaxel .

- Mechanistic Profiling : Assess effects on P-glycoprotein inhibition (via calcein-AM assays) to combat drug resistance .

Q. What methodologies are recommended for studying the Hedgehog signaling pathway inhibition by this compound?

- NIH3T3 Shh-Light II Assay : Quantify pathway inhibition via luciferase reporter gene expression (IC₅₀ typically <100 nM) .

- Western Blotting : Measure Gli1 protein levels in treated cells to confirm downstream effects .

Q. How can computational tools optimize the binding affinity of derivatives to β-tubulin?

- Molecular Docking : Use AutoDock Vina to model interactions with the colchicine-binding pocket .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Methodological Challenges and Solutions

Q. Addressing Low Solubility in Biological Assays

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤0.1% v/v to avoid cytotoxicity) .

- Prodrug Design : Synthesize phosphate or acetate esters for improved aqueous solubility .

Q. Validating Target Engagement in Complex Biological Systems

- Cellular Thermal Shift Assay (CETSA) : Confirm tubulin binding by monitoring thermal stabilization in lysates .

- Photoaffinity Labeling : Incorporate azide/alkyne tags for click chemistry-based target identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.